Benzyl methanesulfonate

Catalog No.
S594588
CAS No.
55791-06-5
M.F
C8H10O3S
M. Wt
186.23 g/mol
Availability
In Stock
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Benzyl methanesulfonate

CAS Number

55791-06-5

Product Name

Benzyl methanesulfonate

IUPAC Name

benzyl methanesulfonate

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C8H10O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

ZDKRMIJRCHPKLW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCC1=CC=CC=C1

Synonyms

benzyl mesylate

Canonical SMILES

CS(=O)(=O)OCC1=CC=CC=C1

Benzyl methanesulfonate is an organic compound with the molecular formula C₈H₁₀O₃S. It consists of a benzyl group attached to a methanesulfonate functional group, making it a versatile reagent in organic synthesis. The compound is characterized by its good leaving group properties due to the effective delocalization of the negative charge across the three oxygen atoms in the sulfonate group, which enhances its reactivity in nucleophilic substitution reactions .

, primarily as an electrophile in nucleophilic substitution reactions. It can undergo:

  • Trifluoromethylation: This reaction involves the introduction of a trifluoromethyl group at the benzylic position using copper-mediated methods. The process has shown compatibility with various functional groups, enabling the formation of diverse products .
  • Nucleophilic Substitution: The methanesulfonate group acts as an excellent leaving group, facilitating reactions with nucleophiles such as amines and alcohols .

Benzyl methanesulfonate has been studied for its potential biological activities. While specific pharmacological effects are not extensively documented, compounds containing methanesulfonate groups often exhibit interesting biological properties due to their structural characteristics. Research indicates that derivatives of benzyl methanesulfonate may possess antibacterial or antifungal activity, although further studies are necessary to confirm these effects.

Several methods exist for synthesizing benzyl methanesulfonate:

  • Reaction of Benzyl Alcohol with Methanesulfonyl Chloride: This method involves treating benzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically yields benzyl methanesulfonate efficiently .
    text
    Benzyl Alcohol + Methanesulfonyl Chloride → Benzyl Methanesulfonate + HCl
  • Copper-Catalyzed Reactions: Recent advancements have introduced copper-catalyzed methods for modifying benzyl methanesulfonates, allowing for more complex transformations under mild conditions .

Benzyl methanesulfonate is utilized in various applications within organic chemistry:

  • Synthetic Intermediates: It serves as a precursor in the synthesis of more complex organic molecules.
  • Reagents in Organic Synthesis: The compound is employed in nucleophilic substitution reactions to introduce various functional groups into aromatic systems.
  • Pharmaceutical Chemistry: Its derivatives may be explored for potential therapeutic applications due to their structural properties.

Benzyl methanesulfonate shares structural similarities with several other compounds, particularly those containing sulfonate groups. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Benzyl sulfonateC₈H₈O₃SLacks the methanesulfonate group; less reactive
Methyl methanesulfonateC₂H₆O₃SSmaller alkyl group; different reactivity profile
Phenyl methanesulfonateC₈H₉O₃SSimilar structure but involves a phenyl group instead of benzyl

Benzyl methanesulfonate is unique due to its specific reactivity patterns and applications in synthetic chemistry, particularly in introducing functional groups into aromatic systems.

XLogP3

1.1

Other CAS

55791-06-5

Wikipedia

Methanesulfonic acid, phenylmethyl ester

Dates

Modify: 2023-07-20
Schweitzer-Chaput et al. Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Nature Chemistry, doi: 10.1038/s41557-018-0173-x, published online 3 December 2018

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